2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside, also known as Phenethyl β-D-thiogalactoside (PETG), is a synthetic compound []. It belongs to a class of molecules called glycosides, which are formed by linking a sugar moiety (galactose in this case) to a non-sugar group (phenethyl) through a sulfur atom (thio) []. PETG is a cell-permeable molecule used primarily as a research tool in biological sciences [].
PETG has a complex molecular structure containing several key features (shown in PubChem []):
This unique structure allows PETG to interact with biological systems in specific ways compared to regular galactosides.
PETG acts as a cell-permeable inhibitor of the enzyme β-galactosidase []. β-galactosidase is commonly used as a reporter enzyme in biological research. It cleaves specific substrates containing a β-galactose moiety, releasing a detectable product (often a colored compound). PETG competes with the reporter substrate for the enzyme's binding site, preventing the reporter from being cleaved and the signal from being generated []. This allows researchers to control or inhibit β-galactosidase activity in cells.